({4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine
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Overview
Description
The compound “({4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine” is a synthetic organic molecule characterized by its unique structural components. This compound features a fluorinated pyrrolidine ring, a pyrazole moiety, and a methylamine group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “({4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine” typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole derivative, followed by the introduction of the fluorinated pyrrolidine ring. The final step involves the attachment of the methylamine group under controlled conditions to ensure the integrity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while maintaining cost-effectiveness. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the fluorinated pyrrolidine ring, potentially altering its electronic properties.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the fluorine atom, which can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
The compound “({4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine” has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of “({4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine” involves its interaction with specific molecular targets. The fluorinated pyrrolidine ring and pyrazole moiety enable the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the context.
Properties
Molecular Formula |
C11H19FN4 |
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Molecular Weight |
226.29 g/mol |
IUPAC Name |
1-[4-fluoro-1-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-2-yl]-N-methylmethanamine |
InChI |
InChI=1S/C11H19FN4/c1-13-5-11-3-10(12)8-16(11)7-9-4-14-15(2)6-9/h4,6,10-11,13H,3,5,7-8H2,1-2H3 |
InChI Key |
FVLHUCNDNCEVRO-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1CC(CN1CC2=CN(N=C2)C)F |
Origin of Product |
United States |
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